

Cytarabine-d2: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Cytarabine-d2

Cat. No.: B12422365

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cytarabine-d2**, a deuterated analog of the widely used chemotherapeutic agent Cytarabine. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in the field of drug development and research.

Core Data Summary

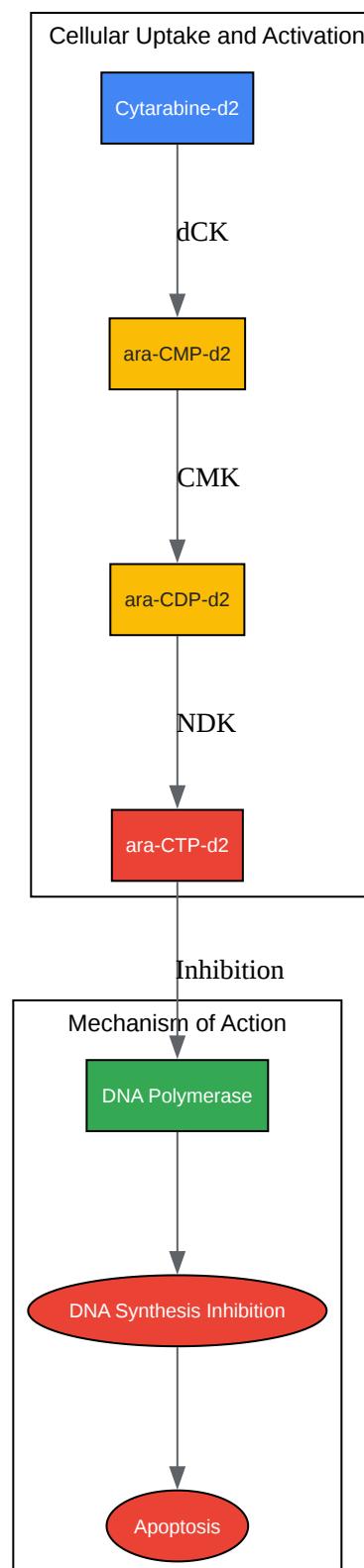
Quantitative data for **Cytarabine-d2** is summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
CAS Number	40632-26-6	[1][2][3]
Molecular Formula	C ₉ H ₁₁ D ₂ N ₃ O ₅	[2]
Molecular Weight	245.23 g/mol	[2]
Synonyms	Cytarabine-5,6-d2, Ara-C-d2, Deuterated Cytarabine	[2]

Mechanism of Action

Cytarabine-d2, as a stable isotope-labeled analog, is expected to exhibit the same mechanism of action as Cytarabine. Cytarabine is a pyrimidine nucleoside analog that primarily interferes with DNA synthesis.[1][4][5] Once inside the cell, it is converted to its active triphosphate form, Cytarabine triphosphate (ara-CTP).[1][4] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[1][5] This disruption of DNA replication and repair ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.[1]

The metabolic activation and subsequent incorporation into DNA is a critical aspect of Cytarabine's cytotoxic effect. The deuteration in **Cytarabine-d2** is on the pyrimidine ring and is not expected to interfere with its biological activity, making it an excellent internal standard for pharmacokinetic and metabolic studies of Cytarabine.[2]



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Figure 1: Simplified signaling pathway of **Cytarabine-d2** mechanism of action.

Experimental Protocols

Synthesis of Cytarabine-d2

A plausible method for the synthesis of **Cytarabine-d2** involves a direct hydrogen-deuterium (H/D) exchange on the pyrimidine ring of Cytarabine. This can be achieved under acidic or basic conditions using a deuterium source such as D₂O.

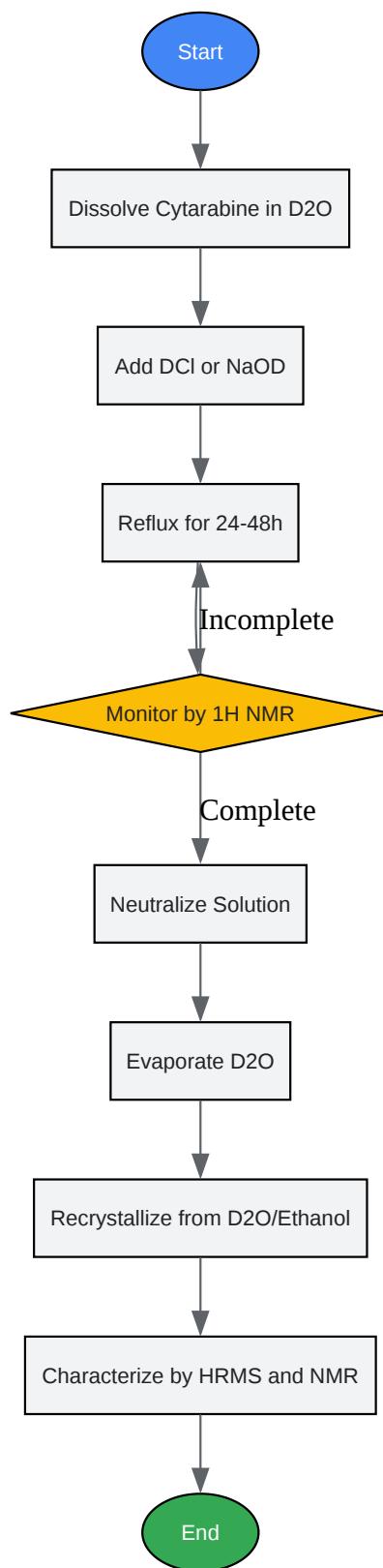
Materials:

- Cytarabine
- Deuterium oxide (D₂O, 99.9 atom % D)
- Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or Sodium deuterioxide (NaOD in D₂O, 40 wt. %)
- Anhydrous ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- High-resolution mass spectrometer (HRMS)
- NMR spectrometer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve Cytarabine (1 eq) in D₂O.
- Acid or Base Addition: To facilitate the H/D exchange, add a catalytic amount of DCl or NaOD to the solution.

- Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ^1H NMR to observe the disappearance of the signals corresponding to the protons at positions 5 and 6 of the pyrimidine ring.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an appropriate acid or base (e.g., if DCl was used, neutralize with NaOD, and vice versa).
- Purification: Remove the D_2O under reduced pressure using a rotary evaporator. The residue can be further purified by recrystallization from a mixture of D_2O and ethanol to yield **Cytarabine-d2**.
- Characterization: Confirm the structure and isotopic purity of the final product using HRMS and ^1H and ^{13}C NMR spectroscopy.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the synthesis of **Cytarabine-d2**.

Analytical Protocol: Quantification of Cytarabine in Plasma using LC-MS/MS with Cytarabine-d2 as an Internal Standard

This protocol describes a method for the accurate quantification of Cytarabine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Cytarabine-d2** serving as the internal standard.

Materials and Reagents:

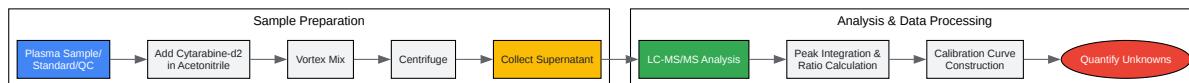
- Human plasma (K₂EDTA as anticoagulant)
- Cytarabine analytical standard
- **Cytarabine-d2** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Protein precipitation plates or microcentrifuge tubes
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of Cytarabine and **Cytarabine-d2** in methanol.
 - Prepare calibration standards and QCs by spiking appropriate amounts of the Cytarabine stock solution into blank human plasma.
 - Prepare a working solution of the internal standard (**Cytarabine-d2**) in methanol.

- Sample Preparation (Protein Precipitation):
 - To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (containing **Cytarabine-d2**) in acetonitrile.
 - Vortex mix for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Cytarabine from endogenous plasma components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive.
 - Multiple Reaction Monitoring (MRM) transitions:
 - Cytarabine: Monitor the appropriate precursor to product ion transition (e.g., m/z 244.1 -> 112.1).

- **Cytarabine-d2:** Monitor the appropriate precursor to product ion transition (e.g., m/z 246.1 -> 114.1).
- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Cytarabine to **Cytarabine-d2** against the nominal concentration of the calibration standards.
 - Use a weighted linear regression model to fit the calibration curve.
 - Determine the concentration of Cytarabine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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Figure 3: Logical workflow for the bioanalytical method using **Cytarabine-d2**.

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